molecular formula C17H17N3O3 B12770628 1H-Imidazole-4-carboxamide, 2,5-dihydro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-2-oxo- CAS No. 138113-01-6

1H-Imidazole-4-carboxamide, 2,5-dihydro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-2-oxo-

Cat. No.: B12770628
CAS No.: 138113-01-6
M. Wt: 311.33 g/mol
InChI Key: BCBJOMAYLHQYKN-UHFFFAOYSA-N
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Description

1H-Imidazole-4-carboxamide, 2,5-dihydro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-2-oxo- is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-4-carboxamide, 2,5-dihydro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-2-oxo- typically involves multi-step organic reactions. The starting materials may include imidazole derivatives and naphthalene-based compounds. Common synthetic routes may involve:

    Condensation Reactions: Combining imidazole derivatives with naphthalene-based compounds under acidic or basic conditions.

    Oxidation and Reduction: Using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized for yield and purity, often involving:

    Catalysts: Metal catalysts like palladium or platinum to enhance reaction rates.

    Temperature and Pressure Control: Maintaining specific temperatures and pressures to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-4-carboxamide, 2,5-dihydro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-2-oxo- can undergo various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form oxidized derivatives.

    Reduction: Using reducing agents to convert specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. Common products may include various substituted imidazole derivatives with different functional groups.

Scientific Research Applications

1H-Imidazole-4-carboxamide, 2,5-dihydro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-2-oxo- has several scientific research applications, including:

    Medicinal Chemistry: Used in the development of pharmaceuticals for treating various diseases.

    Biological Studies: Investigating its effects on biological systems and pathways.

    Industrial Applications: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-carboxamide, 2,5-dihydro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-2-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole-4-carboxamide Derivatives: Compounds with similar structures but different substituents.

    Naphthalene-Based Compounds: Other compounds containing naphthalene moieties.

Uniqueness

1H-Imidazole-4-carboxamide, 2,5-dihydro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-2-oxo- is unique due to its specific combination of imidazole and naphthalene structures, which may confer distinct biological activities and chemical properties.

Properties

CAS No.

138113-01-6

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

N-[2-(7-methoxynaphthalen-1-yl)ethyl]-2-oxo-1,5-dihydroimidazole-4-carboxamide

InChI

InChI=1S/C17H17N3O3/c1-23-13-6-5-11-3-2-4-12(14(11)9-13)7-8-18-16(21)15-10-19-17(22)20-15/h2-6,9H,7-8,10H2,1H3,(H,18,21)(H,19,22)

InChI Key

BCBJOMAYLHQYKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC=C2CCNC(=O)C3=NC(=O)NC3)C=C1

Origin of Product

United States

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